![molecular formula C16H18ClN3O2S B270820 3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine](/img/structure/B270820.png)
3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that belongs to the pyridazine family and has a molecular weight of 421.93 g/mol. In
Mecanismo De Acción
The mechanism of action of 3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine involves its binding to the ATP-binding site of CK2. This binding inhibits the activity of the enzyme and prevents it from phosphorylating its substrates. This, in turn, leads to a disruption of cellular processes that rely on CK2 activity, such as cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of CK2. Inhibition of CK2 has been shown to have antitumor activity, and this compound has been shown to inhibit the growth of several cancer cell lines in vitro and in vivo. In addition, inhibition of CK2 has been shown to have anti-inflammatory effects, and this compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine in lab experiments is its specificity for CK2. This allows researchers to study the effects of CK2 inhibition without affecting other cellular processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental setups.
Direcciones Futuras
There are several potential future directions for research involving 3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its potential as a tool for studying the role of CK2 in cellular processes. Future research may focus on developing more potent and selective CK2 inhibitors based on the structure of this compound.
Métodos De Síntesis
The synthesis of 3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine involves the reaction of 4-ethyl-3-(pyrrolidin-1-ylsulfonyl)aniline with 3,6-dichloropyridazine in the presence of a base such as potassium carbonate. The reaction proceeds through an SNAr mechanism, and the product is obtained in good yield after purification by column chromatography.
Aplicaciones Científicas De Investigación
3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine has several potential applications in scientific research. It has been studied as a potential inhibitor of protein kinase CK2, which is involved in many cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of CK2 has been shown to have antitumor activity, and this compound has been shown to inhibit CK2 activity in vitro and in vivo.
Propiedades
Fórmula molecular |
C16H18ClN3O2S |
|---|---|
Peso molecular |
351.9 g/mol |
Nombre IUPAC |
3-chloro-6-(4-ethyl-3-pyrrolidin-1-ylsulfonylphenyl)pyridazine |
InChI |
InChI=1S/C16H18ClN3O2S/c1-2-12-5-6-13(14-7-8-16(17)19-18-14)11-15(12)23(21,22)20-9-3-4-10-20/h5-8,11H,2-4,9-10H2,1H3 |
Clave InChI |
QLLCEEYMESACSM-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C(C=C1)C2=NN=C(C=C2)Cl)S(=O)(=O)N3CCCC3 |
SMILES canónico |
CCC1=C(C=C(C=C1)C2=NN=C(C=C2)Cl)S(=O)(=O)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B270740.png)
![3-methyl-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B270745.png)

![2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270750.png)

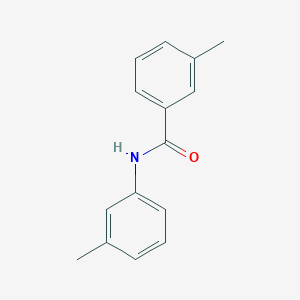

![1-[(4-Chlorophenoxy)acetyl]piperidine](/img/structure/B270755.png)
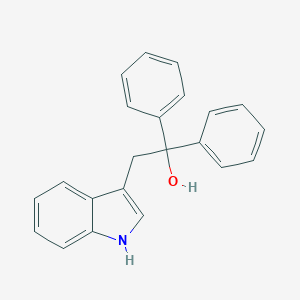
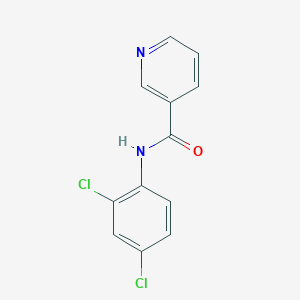
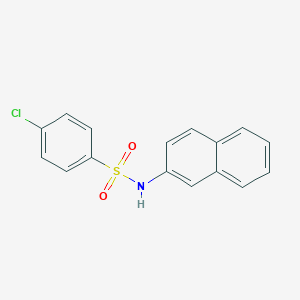
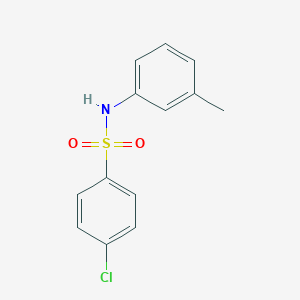

![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-nitrobenzamide](/img/structure/B270766.png)